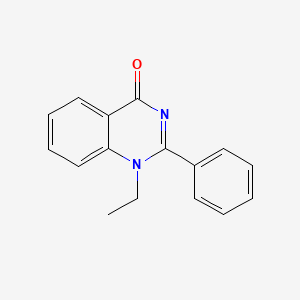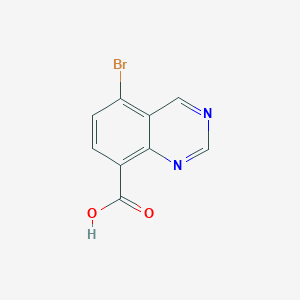![molecular formula C14H20O2Si B11863424 5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one CAS No. 918422-60-3](/img/structure/B11863424.png)
5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one is a unique organosilicon compound that has garnered interest due to its potential applications in various fields, including organic synthesis and materials science. The compound features a tetrahydropyran ring substituted with a dimethyl(phenyl)silyl group and a methyl group, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one typically involves the reaction of a suitable tetrahydropyran derivative with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Tetrahydropyran derivative+Dimethyl(phenyl)silyl chlorideBase5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of silicon-based bioactive molecules.
Industry: Used in the production of advanced materials such as silicone-based coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one involves its ability to participate in various chemical reactions due to the presence of the silyl and carbonyl groups. The silyl group can stabilize transition states and intermediates, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Dimethyl(phenyl)silyl chloride: A precursor used in the synthesis of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one.
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one is unique due to the combination of the silyl and tetrahydropyran moieties, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
918422-60-3 |
|---|---|
Fórmula molecular |
C14H20O2Si |
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
5-[dimethyl(phenyl)silyl]-3-methyloxan-2-one |
InChI |
InChI=1S/C14H20O2Si/c1-11-9-13(10-16-14(11)15)17(2,3)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
Clave InChI |
WOCLMXRESAOYMU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(COC1=O)[Si](C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



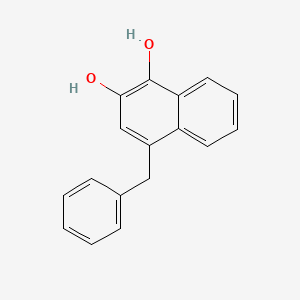
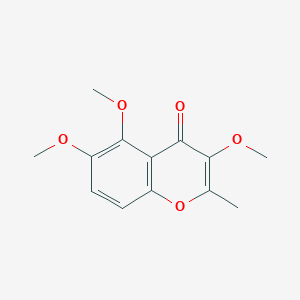



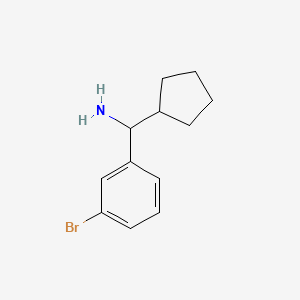
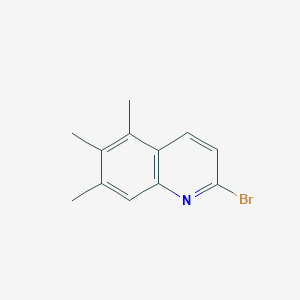


![1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)

